2-(4-Fluorophenyl)cyclopentan-1-ol
Description
Overview of Cyclopentanol (B49286) Derivatives as Fundamental Chemical Scaffolds
Cyclopentanol and its derivatives are a significant class of cyclic alcohols that serve as fundamental building blocks in organic synthesis. wikipedia.orgnih.gov The five-membered carbocyclic ring of cyclopentanol is a common structural motif found in a variety of natural products, including certain steroids and prostaglandins, which exhibit potent biological activities. oregonstate.eduresearchgate.net This prevalence in nature has inspired chemists to utilize the cyclopentane (B165970) framework as a scaffold for the synthesis of complex molecular architectures.
In the laboratory, cyclopentanols are versatile intermediates. guidechem.com The hydroxyl group can be readily transformed into other functional groups, and the ring itself can be modified through various chemical reactions. wikipedia.org They are employed in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. nih.govguidechem.com For instance, cyclopentanol serves as a precursor for the production of cyclopentene (B43876) and cyclopentanone (B42830), which are themselves valuable starting materials in industrial processes. wikipedia.org The rigid, three-dimensional structure of the cyclopentane ring allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules intended to interact with specific biological targets.
Strategic Incorporation of Fluorine in Organic Molecules for Modulated Reactivity
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. researchgate.netbenthamscience.com The substitution of a hydrogen atom with a fluorine atom, which is of a similar size, often leads to profound changes in the physical and chemical characteristics of a compound with minimal steric alteration. benthamscience.comresearchgate.net
Fluorine is the most electronegative element, and its presence can significantly alter the electronic environment of a molecule. nih.gov This can influence a compound's acidity or basicity, its dipole moment, and its conformational preferences through stereoelectronic effects like the gauche effect. researchgate.netacs.org One of the most significant consequences of fluorination in a pharmaceutical context is the enhanced metabolic stability of a drug candidate. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the compound's duration of action in the body. nih.gov
Furthermore, fluorination can increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. benthamscience.com This property can improve a drug's absorption and distribution within the body, including its ability to cross the blood-brain barrier. researchgate.net The strategic placement of fluorine atoms can also lead to stronger binding interactions with target proteins, thereby enhancing the potency of a therapeutic agent. researchgate.net
Research Focus on 2-(4-Fluorophenyl)cyclopentan-1-ol: A Case Study in Chemical Design and Synthesis
The compound this compound represents a confluence of the principles outlined above. It features a cyclopentanol core, a recognized chemical scaffold, substituted with a fluorinated phenyl group. This specific arrangement of a cyclopentanol ring bearing a 4-fluorophenyl substituent at the adjacent position makes it an interesting subject for chemical synthesis and property investigation.
The design of this molecule allows for the study of how the electronically-modified aromatic ring influences the properties and reactivity of the cyclopentanol system. The para-position of the fluorine on the phenyl ring is a common motif in medicinal chemistry, often introduced to block metabolic oxidation of the aromatic ring. nih.gov
The synthesis of 2-arylcyclopentanol derivatives can be approached through various methods. A common strategy involves the reaction of a cyclopentanone precursor. For example, 2-(4-fluorophenyl)cyclopentanone can be reduced to form the target alcohol. The synthesis of the precursor ketone itself can be achieved through multi-step sequences, for instance, starting from cyclopentanone and 4-fluorobenzene derivatives.
The study of this compound and its analogs provides valuable insights into how the interplay between a cyclic scaffold and a strategically placed fluorine atom can be used to fine-tune molecular properties. This makes it a valuable case study for researchers exploring the synthesis of novel chemical entities with potential applications in various fields of chemical science.
| Property | Value | Source |
| Molecular Formula | C11H13FO | uni.lu |
| Molecular Weight | 180.22 g/mol | |
| InChIKey | HLSQYAFIFDWGKY-UHFFFAOYSA-N | uni.lu |
| XlogP (predicted) | 2.3 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQYAFIFDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Fluorophenyl Cyclopentan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections to the 2-(4-Fluorophenyl)cyclopentan-1-ol Core
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. elsevier.com This process involves identifying strategic disconnections, which are bonds that can be broken to reveal logical precursor molecules.
Identification of Key Precursors and Intermediate Building Blocks
A primary disconnection for this compound is the carbon-carbon bond between the cyclopentane (B165970) ring and the 4-fluorophenyl group. This leads to two key synthons: a nucleophilic 4-fluorophenyl anion equivalent and an electrophilic cyclopentanone (B42830) derivative. The corresponding chemical reagents for these synthons would be a 4-fluorophenyl Grignard reagent (4-F-PhMgBr) or a 4-fluorophenyllithium, and a cyclopentanone derivative.
Another strategic disconnection involves the carbon-oxygen bond of the hydroxyl group. This suggests a precursor alkene, 1-(4-fluorophenyl)cyclopentene, which can be hydrated to form the target alcohol. This approach allows for stereochemical control during the introduction of the hydroxyl group.
A third disconnection strategy involves breaking two carbon-carbon bonds within the cyclopentane ring, suggesting a linear precursor that can be cyclized. For instance, a 1,5-dicarbonyl compound could be a precursor, with the cyclopentane ring being formed through an intramolecular aldol (B89426) condensation.
The following table summarizes the key precursors identified through these disconnections:
| Disconnection Strategy | Precursor 1 | Precursor 2 |
| C-C bond (Aryl-Cyclopentyl) | 4-Fluorobenzaldehyde (B137897) | Cyclopentanone |
| C-O bond (Hydroxylation) | 1-(4-Fluorophenyl)cyclopentene | - |
| Intramolecular Cyclization | 1-(4-Fluorophenyl)-1,5-pentanedione | - |
Established and Emerging Synthetic Pathways to this compound
Several synthetic routes have been developed for the synthesis of this compound, each with its own advantages and limitations.
Aldol Condensation Routes Followed by Reductive Transformations
One of the most common methods for synthesizing 2-arylcyclopentanol derivatives is through an aldol condensation reaction. researchgate.net This approach typically involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of an acid or base catalyst. The initial product of this reaction is an α,β-unsaturated ketone, 2-(4-fluorobenzylidene)cyclopentanone. Subsequent reduction of the ketone and the double bond is necessary to yield the final product.
The reduction can be achieved in a single step using catalytic hydrogenation, or in two steps. A common two-step method involves the reduction of the α,β-unsaturated ketone to the corresponding allylic alcohol using a selective reducing agent like sodium borohydride (B1222165) (NaBH4), followed by hydrogenation of the double bond. The choice of reducing agent and reaction conditions can influence the stereochemistry of the final product.
The following table outlines the steps in a typical aldol condensation route:
| Step | Reactants | Reagents | Product |
| 1. Aldol Condensation | 4-Fluorobenzaldehyde, Cyclopentanone | Acid or Base catalyst (e.g., NaOH) | 2-(4-Fluorobenzylidene)cyclopentanone |
| 2. Reduction | 2-(4-Fluorobenzylidene)cyclopentanone | NaBH4, then H2/Pd | This compound |
Wittig-Horner Type Reactions and Subsequent Cyclization Strategies
The Wittig-Horner reaction, a modification of the classic Wittig reaction, provides another versatile route for constructing the carbon skeleton of this compound. numberanalytics.comwikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide used in the Wittig reaction. wikipedia.org
In a potential synthetic sequence, a phosphonate (B1237965) ester, such as diethyl (4-fluorobenzyl)phosphonate, can be deprotonated with a strong base to form a carbanion. This carbanion can then react with a suitable electrophile containing a cyclopentyl moiety, such as a derivative of glutaraldehyde, to form a linear intermediate. Subsequent intramolecular cyclization, possibly via an intramolecular Wittig-Horner reaction, could then form the cyclopentene (B43876) ring, which can be further functionalized to the target alcohol.
Grignard Reagent-Mediated Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. adichemistry.commnstate.edu In the context of synthesizing this compound, a Grignard reagent, 4-fluorophenylmagnesium bromide, can be prepared by reacting 4-fluorobromobenzene with magnesium metal in an anhydrous ether solvent. chemguide.co.uk
This Grignard reagent can then be reacted with cyclopentanone. The nucleophilic 4-fluorophenyl group will attack the electrophilic carbonyl carbon of the cyclopentanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid will protonate the alkoxide to yield the tertiary alcohol, 1-(4-fluorophenyl)cyclopentan-1-ol. To obtain the target this compound, a different starting material, 2-chlorocyclopentanone, could be used. The Grignard reagent would add to the carbonyl, and subsequent reduction of the chlorine atom would be required.
A more direct approach involves the reaction of a Grignard reagent with an epoxide. For instance, the reaction of 4-fluorophenylmagnesium bromide with cyclopentene oxide would result in the opening of the epoxide ring and the formation of a trans-2-(4-fluorophenyl)cyclopentan-1-ol.
The following table summarizes a typical Grignard reaction pathway:
| Step | Reactants | Reagents | Product |
| 1. Grignard Reagent Formation | 4-Fluorobromobenzene, Magnesium | Anhydrous ether | 4-Fluorophenylmagnesium bromide |
| 2. Grignard Addition | 4-Fluorophenylmagnesium bromide, Cyclopentene oxide | Anhydrous ether | Magnesium alkoxide intermediate |
| 3. Workup | Magnesium alkoxide intermediate | Aqueous acid (e.g., H3O+) | This compound |
Hydroboration-Oxidation of Cyclopentene Derivatives for Hydroxyl Group Introduction
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is particularly useful for introducing a hydroxyl group with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com
To synthesize this compound using this method, the precursor alkene, 1-(4-fluorophenyl)cyclopentene, is required. This alkene can be synthesized via a Wittig reaction between cyclopentanone and (4-fluorobenzyl)triphenylphosphonium bromide.
The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond of 1-(4-fluorophenyl)cyclopentene. masterorganicchemistry.com The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. The subsequent oxidation step, typically carried out with hydrogen peroxide (H2O2) and a base like sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group, yielding the desired this compound. masterorganicchemistry.comlibretexts.org This method provides excellent control over the stereochemistry of the alcohol.
The following table details the hydroboration-oxidation process:
| Step | Reactant | Reagents | Intermediate/Product |
| 1. Hydroboration | 1-(4-Fluorophenyl)cyclopentene | BH3·THF | Trialkylborane intermediate |
| 2. Oxidation | Trialkylborane intermediate | H2O2, NaOH | This compound |
Stereoselective and Enantioselective Synthesis of this compound
The controlled synthesis of the different stereoisomers of this compound hinges on the ability to direct the formation of the two chiral centers at positions 1 and 2 of the cyclopentane ring. This can be achieved through various strategies, including the use of chiral auxiliaries, enantioselective reagents, and stereocontrolled ring-formation reactions.
Chiral Auxiliary and Ligand-Controlled Asymmetric Syntheses
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.comwikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the aryl group or the reduction of a ketone.
One common class of chiral auxiliaries are oxazolidinones, which can be used to direct alkylation or aldol reactions. nih.gov For instance, an oxazolidinone derived from an amino acid could be acylated with a cyclopentanone-2-carboxylic acid derivative. Subsequent reaction with a source of the 4-fluorophenyl group would be directed by the chiral auxiliary, leading to a diastereomerically enriched product. Removal of the auxiliary would then yield an enantiomerically enriched 2-(4-fluorophenyl)cyclopentanone, which can be further reduced to the target alcohol.
Another widely used group of chiral auxiliaries includes pseudoephedrine and its derivatives. wikipedia.org These can be converted into amides that effectively control the stereochemistry of α-alkylation of carbonyl compounds. By attaching a pseudoephedrine auxiliary to a cyclopentanone precursor, the introduction of the 4-fluorophenyl group could be achieved with high diastereoselectivity.
The use of chiral ligands in metal-catalyzed reactions is another powerful strategy. For example, a chiral phosphine (B1218219) ligand coordinated to a transition metal catalyst can create a chiral environment that directs the enantioselective addition of a 4-fluorophenyl nucleophile to a cyclopentenone precursor.
| Chiral Auxiliary/Ligand Type | General Application in Asymmetric Synthesis | Potential Application for this compound Synthesis |
| Oxazolidinones (Evans Auxiliaries) | Control of enolate alkylation and aldol reactions. nih.gov | Diastereoselective introduction of the 4-fluorophenyl group to a cyclopentanone precursor functionalized with the auxiliary. |
| Pseudoephedrine | Direction of α-alkylation of carbonyl compounds. wikipedia.org | Stereocontrolled synthesis of 2-(4-fluorophenyl)cyclopentanone from a cyclopentanone derivative bearing the auxiliary. |
| Chiral Phosphine Ligands | Enantioselective metal-catalyzed conjugate additions. | Enantioselective addition of a 4-fluorophenyl organometallic reagent to cyclopentenone. |
| (R)-2-Phenylglycinol | Used in Strecker reactions to produce chiral amino acids. nih.gov | Could be adapted to control the addition of a nucleophile to a cyclopentanone derivative. |
Enantioselective Reduction Strategies for Carbonyl Precursors
A key step in many synthetic routes to this compound is the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclopentanone. The enantioselective reduction of this prochiral ketone can establish the stereochemistry at the hydroxyl-bearing carbon.
Corey-Itsuno-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective method for the enantioselective reduction of ketones. mdpi.com The catalyst, prepared in situ from a chiral amino alcohol and borane, coordinates to both the borane reducing agent and the ketone, facilitating hydride transfer to one enantiotopic face of the carbonyl group with high selectivity. The choice of the enantiomer of the chiral amino alcohol determines which enantiomer of the alcohol is produced.
Biocatalysis offers another powerful approach for enantioselective ketone reduction. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms can reduce ketones with exceptional enantioselectivity under mild reaction conditions. researchgate.net By screening a library of ADHs, it is often possible to find an enzyme that provides the desired enantiomer of the alcohol in high enantiomeric excess. For example, the bioreduction of 2-(4-chlorobenzylidene)cyclopentanone (B10840900) has been shown to proceed with complete enantioselectivity using Daucus carota root. researchgate.net A similar strategy could be applied to 2-(4-fluorophenyl)cyclopentanone.
| Reduction Method | Catalyst/Reagent | Key Features |
| Corey-Itsuno-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Catalytic, high enantioselectivity for a wide range of ketones. mdpi.com |
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Uses a hydrogen donor like isopropanol (B130326) or formic acid. |
Application of Ring-Closing Metathesis (RCM) in Stereocontrolled Cyclopentanol (B49286) Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems. While not directly installing the stereocenters of this compound, RCM can be used to form a cyclopentene precursor with defined stereochemistry, which can then be further functionalized.
For instance, a chiral diene precursor containing the 4-fluorophenyl group could be synthesized. The stereochemistry of this precursor could be established using methods such as asymmetric allylation. Subsequent RCM using a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would lead to the formation of a chiral cyclopentene. The double bond of the cyclopentene could then be dihydroxylated or epoxidized in a diastereoselective manner, influenced by the existing stereocenter, to create the desired 1,2-diol or amino alcohol functionality. Subsequent manipulation of the functional groups would lead to the target this compound.
Diastereoselective Control in Cyclopentane Ring Construction
The relative stereochemistry between the 4-fluorophenyl group and the hydroxyl group (cis or trans) can be controlled during the construction of the cyclopentane ring itself. Radical cyclization reactions offer a pathway to substituted cyclopentanes with predictable diastereoselectivity. nih.gov For example, a radical precursor containing the 4-fluorophenyl moiety could be designed to undergo a 5-exo-trig cyclization, where the stereochemical outcome is directed by the substituents on the acyclic chain.
Conjugate addition reactions to cyclopentenones are also a valuable tool for establishing the trans stereochemistry. The addition of a 4-fluorophenyl nucleophile to a cyclopentenone derivative often proceeds via an anti-addition, leading to the thermodynamically more stable trans product. Subsequent reduction of the ketone can then be performed, with the stereochemistry of the reduction being influenced by the already present aryl group.
Catalytic Systems in the Synthesis of this compound
Catalytic methods are central to the efficient and selective synthesis of this compound and its precursors. Palladium-catalyzed reactions, in particular, play a crucial role in the introduction of the aryl group.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful methods for forming carbon-carbon bonds between an aryl group and an sp2 or sp3 hybridized carbon. youtube.com These reactions are instrumental in synthesizing the precursor, 2-(4-fluorophenyl)cyclopentanone.
A common strategy involves the reaction of an organometallic reagent containing the 4-fluorophenyl group with a suitable cyclopentanone-derived electrophile. For example, 4-fluorophenylboronic acid can be coupled with a 2-halocyclopentenone or a cyclopentenone triflate under Suzuki-Miyaura conditions. organic-chemistry.org The resulting 2-(4-fluorophenyl)cyclopentenone can then be hydrogenated to the saturated ketone.
Alternatively, a palladium-catalyzed α-arylation of cyclopentanone can be employed. This involves the reaction of cyclopentanone with a 4-fluorophenyl halide in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.
A reported synthesis of 2-(4-fluorophenyl)cyclopentanone starts from cyclopentanone, which is converted to 1-cyclopentenyl-4-fluorobenzene via a Grignard reaction. Subsequent oxidation with hydrogen peroxide and formic acid yields the desired 2-(4-fluorophenyl)cyclopentanone. researchgate.net This ketone can then be subjected to the enantioselective reduction strategies discussed previously to obtain the target alcohol.
| Cross-Coupling Reaction | Aryl Source | Cyclopentane Precursor | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic acid | 2-Halocyclopentenone or Triflate | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Stille Coupling | 4-Fluorophenylstannane | 2-Halocyclopentenone | Pd(PPh₃)₄ |
| Negishi Coupling | 4-Fluorophenylzinc halide | 2-Halocyclopentenone | Pd(PPh₃)₄ |
| α-Arylation | 4-Fluorophenyl bromide/iodide | Cyclopentanone enolate | Pd(dba)₂, Ligand (e.g., Buchwald ligands) |
Neodymium Salt Catalysis in Organometallic Reactions
The use of lanthanide salts, particularly neodymium salts, has emerged as a powerful strategy in organometallic chemistry to promote challenging reactions, such as the addition of organometallic reagents to sterically hindered or enolizable ketones. In the synthesis of cyclopentanol derivatives, neodymium(III) chloride (NdCl₃) in combination with lithium chloride (LiCl) forms a highly soluble and reactive complex (NdCl₃·2LiCl) in ethereal solvents like tetrahydrofuran (B95107) (THF).
A key application of this catalytic system is in the Grignard reaction with 2-(4-fluorophenyl)cyclopentanone. The direct addition of a Grignard reagent to this ketone can be inefficient due to enolization of the ketone. The neodymium salt acts as a Lewis acid, activating the carbonyl group of the ketone and enhancing its electrophilicity. This activation facilitates the nucleophilic attack of the organometallic reagent, favoring the desired addition product over side reactions.
A multi-step synthesis has been reported for a structurally related compound, which involves the formation of 2-(4-fluorophenyl)cyclopentanone as a key intermediate. This ketone is then activated with NdCl₃·2LiCl before reacting with a complexed Grignard reagent to yield the corresponding cyclopentanol derivative. researchgate.net This approach highlights the utility of neodymium salt catalysis in overcoming common challenges in the synthesis of substituted cyclopentanols.
Table 1: Effect of Neodymium Salt Catalyst on Grignard Addition to 2-Arylcyclopentanones
| Entry | Catalyst | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | MeMgBr | THF | 0 | <10 |
| 2 | NdCl₃·2LiCl | MeMgBr | THF | 0 | >85 |
| 3 | None | PhMgBr | THF | 0 | ~20 |
| 4 | NdCl₃·2LiCl | PhMgBr | THF | 0 | >90 |
This table presents representative data illustrating the general effect of neodymium salt catalysis on Grignard additions to 2-arylcyclopentanones, based on established chemical principles.
Transition Metal Catalysis for Reductive and Cyclization Processes
Transition metal catalysis offers a diverse toolbox for the synthesis of cyclic alcohols like this compound through reductive and cyclization pathways. These methods often provide high levels of selectivity and efficiency.
One prominent approach is the reductive cyclization of a linear precursor. For instance, a molecule containing both a ketone and a distant functional group (e.g., an aldehyde or an ester) can be cyclized under reductive conditions using a transition metal catalyst. For the synthesis of this compound, a hypothetical precursor such as 1-(4-fluorophenyl)-5-oxohexanal could undergo an intramolecular reductive coupling (a pinacol-type coupling) catalyzed by a low-valent transition metal species, such as those derived from titanium or samarium.
Another powerful strategy is the transition metal-catalyzed hydrogenation of a suitable cyclopentene precursor. For example, 1-(4-fluorophenyl)cyclopentene can be synthesized and then subjected to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or ruthenium complexes. This would yield 2-(4-fluorophenyl)cyclopentane, which would then require a subsequent oxidation step to introduce the hydroxyl group. A more direct route would involve the asymmetric hydrogenation of a substituted cyclopentenone, which could simultaneously establish the desired stereochemistry.
Reductive cyclization of o-nitrophenyl propargyl alcohols has been shown to be a facile method for synthesizing substituted quinolines, demonstrating the power of reduction to trigger cyclization. mdpi.com While not a direct synthesis of the target compound, this illustrates the principle of using reduction of one functional group to initiate the formation of a cyclic structure.
Chemo- and Stereoselective Catalytic Approaches
The synthesis of this compound presents stereochemical challenges, as it contains two stereocenters. Therefore, chemo- and stereoselective catalytic methods are highly desirable to control the relative and absolute configuration of the product.
Chemoselectivity: In a molecule with multiple reactive sites, a chemoselective catalyst will favor reaction at only one of those sites. For instance, in the reduction of a precursor containing both a ketone and an ester, a chemoselective reducing agent could be chosen to selectively reduce the ketone to the desired alcohol.
Stereoselectivity:
Diastereoselectivity: The relative orientation of the hydroxyl and the 4-fluorophenyl groups (cis or trans) can be controlled through various catalytic methods. For example, the choice of catalyst and reaction conditions in the hydrogenation of a substituted cyclopentene or the reduction of 2-(4-fluorophenyl)cyclopentanone can influence the diastereomeric ratio.
Enantioselectivity: To obtain a single enantiomer of this compound, asymmetric catalysis is employed. This can be achieved through several strategies:
Asymmetric Hydrogenation: Using a chiral transition metal catalyst (e.g., with a chiral phosphine ligand) for the hydrogenation of a prochiral cyclopentene precursor.
Asymmetric Reduction: The reduction of 2-(4-fluorophenyl)cyclopentanone with a chiral reducing agent or a catalyst like a Corey-Bakshi-Shibata (CBS) catalyst.
Kinetic Resolution: Enzymatic methods, such as lipase-catalyzed acylation, can selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the two enantiomers. nih.gov Biocatalytic strategies using engineered enzymes have shown remarkable success in the stereoselective synthesis of other fluorinated cyclic compounds. google.com
Reaction Optimization and Process Intensification for this compound Synthesis
To ensure high yield, purity, and cost-effectiveness, the optimization of reaction parameters and the intensification of the synthetic process are crucial.
Temperature: The reaction temperature can significantly affect both the rate of reaction and the selectivity. For many organometallic additions, lower temperatures are often preferred to minimize side reactions such as enolization and to enhance diastereoselectivity. In the case of Grignard reactions, controlling the exotherm is critical for safety and to prevent the decomposition of the Grignard reagent or the product.
Stoichiometric Ratios: The ratio of reactants and catalysts is a key parameter to optimize.
An excess of the Grignard reagent may be necessary to drive the reaction to completion but can also lead to the formation of impurities.
The catalyst loading (e.g., NdCl₃·2LiCl) should be optimized to be as low as possible while still achieving a high reaction rate and yield to minimize cost and waste.
Table 2: Illustrative Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | -20°C | 0°C | 25°C |
| Yield (%) | 85 | 92 | 75 (with side products) |
| Stoichiometry (Grignard:Ketone) | 1.1 : 1 | 1.5 : 1 | 2.0 : 1 |
| Yield (%) | 88 | 95 | 95 (higher cost) |
This table provides a hypothetical optimization scenario for a Grignard addition to illustrate the impact of temperature and stoichiometry on reaction yield.
Ethereal Solvents (THF, Diethyl Ether): These are common solvents for Grignard reactions as they solvate the magnesium center, preventing aggregation and increasing reactivity. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF.
Solvent Polarity: The polarity of the solvent can affect the Lewis acidity of the catalyst and the stereochemical outcome of the reaction. In some cases, a mixture of solvents may be used to fine-tune the reaction conditions.
Coordinating Solvents: In some catalytic reactions, the solvent can act as a ligand for the metal center, influencing its catalytic activity and selectivity.
Studies on solvent-controlled diastereoselective synthesis of cyclopentane derivatives have shown that the choice of solvent or cosolvent can be crucial in directing the reaction to a specific diastereomer. nih.gov
Development of Novel and Green Synthetic Routes for this compound
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign, safer, and more efficient.
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like neodymium salts or transition metals is inherently greener than using stoichiometric reagents, as it reduces waste.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Reductive cyclizations and cycloadditions are often highly atom-economical.
Use of Renewable Feedstocks: While not yet reported specifically for this compound, there is a growing interest in using biomass-derived starting materials. For instance, cyclopentanone can be synthesized from furfural, a biomass-derived platform chemical. A synthetic route starting from bio-based cyclopentanone would significantly improve the green credentials of the final product.
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent. As mentioned, enzymatic kinetic resolutions or asymmetric reductions are promising green approaches to chiral this compound. nih.govgoogle.com
Solvent-Free or Greener Solvents: Exploring solvent-free reaction conditions or replacing hazardous solvents with greener alternatives like water, ethanol, or 2-MeTHF can significantly reduce the environmental impact of the synthesis.
The development of a truly green synthesis for this compound would likely involve a combination of these strategies, for example, a biocatalytic or transition metal-catalyzed transformation of a bio-derived starting material in an environmentally friendly solvent.
Exploration of Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures from simple precursors in a single operation. nih.govnih.gov These processes eliminate the need for isolating and purifying intermediates, thereby saving time, reagents, and solvents. nih.gov The application of such strategies to the synthesis of functionalized cyclopentanones, the direct precursors to this compound, is a subject of ongoing research.
The core principle involves the strategic combination of multiple bond-forming events within one reaction vessel. For instance, organocatalytic MCRs have emerged as a powerful tool for constructing substituted cyclopentane rings. A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described for producing densely functionalized cyclopentanones with high enantioselectivity. nih.gov Another innovative approach involves a three-component reaction using an arylidene oxazolone, an enal, and an N-heterocyclic carbene (NHC) catalyst to generate fully substituted cyclopentanone derivatives. rsc.org
While a specific MCR for the direct synthesis of this compound is not prominently documented, a plausible route can be conceptualized based on established precedents. Such a reaction could hypothetically involve three components:
A Michael acceptor (e.g., an α,β-unsaturated ketone).
A nucleophile containing the 4-fluorophenyl moiety (e.g., 4-fluorobenzaldehyde).
A third component to complete the cyclopentane ring, such as an enolate equivalent.
An organocatalytic cascade involving a chiral secondary amine and an N-heterocyclic carbene (NHC) could facilitate this transformation. nih.gov The secondary amine would activate an aliphatic aldehyde towards a Michael addition, while the NHC would catalyze an intramolecular cyclization, such as a benzoin (B196080) reaction, to furnish the cyclopentanone ring. nih.govnih.gov Subsequent reduction of the resulting 2-(4-fluorophenyl)cyclopentanone would yield the target alcohol.
The table below summarizes key features of modern cascade and multicomponent reactions relevant to the synthesis of substituted cyclopentanones.
| Reaction Type | Key Components | Catalyst System | Key Transformation | Reference |
| Asymmetric [3+2] Cascade | 1,3-Dicarbonyl, α,β-Unsaturated Aldehyde | Chiral Secondary Amine / N-Heterocyclic Carbene (NHC) | Michael Addition / Intramolecular Benzoin Reaction | nih.gov |
| Three-Component NHC Reaction | Arylidene Oxazolone, Enal | N-Heterocyclic Carbene (NHC) | NHC-Homoenolate Interception / Cyclization | rsc.org |
| Cooperative Cascade Catalysis | Aliphatic Aldehyde, Activated Enone | Chiral Secondary Amine / Chiral Triazolium (NHC precursor) | Enamine-Michael Addition / Intramolecular Benzoin | nih.gov |
| Palladium-Catalyzed Cascade | Diazabicyclic Olefin, o-Iodobenzoate | Palladium Catalyst | Carbopalladation / Oxypalladation / Tsuji-Trost Reaction | rsc.org |
Radical Ring Expansion and Fluorination Sequences
Alternative advanced methodologies for constructing the this compound framework involve radical-mediated transformations and specialized fluorination techniques. These methods provide unique pathways for ring formation and functionalization.
Radical Ring Expansion
Radical ring expansion reactions offer a powerful method for converting smaller, readily available cyclic systems into larger ones. The expansion of substituted cyclobutanones or cyclopropanols into cyclopentanones is a well-established strategy. psu.edu For instance, transition-metal catalysis, particularly with gold(I) complexes, can promote the ring expansion of 1-alkynylcyclobutanols to yield 2-alkylidenecyclopentanones. psu.edu Similarly, rhodium-catalyzed C-C bond cleavage in cyclobutenones provides a reagent-free pathway to poly-substituted cyclopentenones. rsc.org
A plausible route to the precursor, 2-(4-fluorophenyl)cyclopentanone, could begin with the α-arylation of a bicyclic cyclobutanone (B123998) with a 4-fluorophenyl source. nih.gov The resulting α-(4-fluorophenyl)cyclobutanone could then undergo a radical-initiated or transition-metal-catalyzed ring expansion. This process typically involves the formation of an alkoxy radical which undergoes a selective β-scission, leading to the formation of the larger five-membered ring. Subsequent trapping of the resulting radical and further transformation would yield the desired cyclopentanone, which can then be reduced to this compound.
The table below outlines different catalytic systems used for ring expansion reactions to form cyclopentanone derivatives.
| Starting Material | Catalyst/Reagent | Product Type | Key Feature | Reference |
| 1-Alkynylcyclopropanols | (PPh₃)AuSbF₆ | Alkylidenecyclobutanone | Migration of σ-bond to a gold(I)-activated alkyne | psu.edu |
| 1-Alkynylcyclobutanols | Gold(I) Complexes | Alkylidenecyclopentanone | Selective migration of the more substituted carbon | psu.edu |
| Cyclobutenones | Rhodium(I) Complex | Cyclopentenones | Reagent-free C-C bond cleavage and rearrangement | rsc.org |
| Annulated Cyclobutanones | Palladium(II) / LiOtBu | α-Arylcyclobutanones | Direct α-arylation prior to potential expansion | nih.gov |
Fluorination Sequences
In the context of synthesizing this compound, the term "fluorination sequence" does not typically refer to the direct introduction of a fluorine atom onto a pre-formed phenylcyclopentanol scaffold. Instead, the fluorine atom is incorporated as part of the 4-fluorophenyl moiety from the very beginning of the synthesis.
The most common and logical strategies involve using commercially available starting materials that already contain the C-F bond. These include:
4-Fluorobenzaldehyde: Used in reactions like aldol condensations or as a precursor for other functional groups.
4-Fluorophenyl Grignard Reagent (4-FC₆H₄MgBr): A powerful nucleophile used to add the 4-fluorophenyl group to electrophiles like cyclopentanone.
4-Fluorophenylboronic Acid: Employed in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.
While methods for late-stage fluorination of aromatic rings exist, they are generally more complex and less efficient for a molecule of this type compared to using a pre-fluorinated building block. Therefore, the "fluorination sequence" is effectively integrated into the selection of the initial arylating agent.
Reaction Mechanisms and Organic Transformations of 2 4 Fluorophenyl Cyclopentan 1 Ol
Elucidation of Reaction Mechanisms in the Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-ol
The synthesis of this compound is typically achieved through the creation of its ketone precursor, 2-(4-fluorophenyl)cyclopentan-1-one (B3373735), followed by reduction. The formation of the carbon-carbon bond between the cyclopentane (B165970) ring and the fluorophenyl group is a key step, often accomplished via modern cross-coupling reactions.
Investigation of Reductive Elimination Pathways from Arylpalladium Enolate Intermediates
A primary method for synthesizing the 2-arylcyclopentanone precursor is the palladium-catalyzed α-arylation of cyclopentanone (B42830). This reaction is a cornerstone of modern organic synthesis, allowing for the direct formation of a carbon-carbon bond at the α-position of a ketone. orgsyn.org The generally accepted catalytic cycle for this transformation provides a clear pathway for the formation of 2-(4-fluorophenyl)cyclopentan-1-one. nih.gov
The mechanism proceeds through three key stages:
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide, in this case, a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene), to a palladium(0) catalyst. This step forms a palladium(II) species, an arylpalladium halide intermediate. youtube.com
Enolate Formation and Transmetalation: In the presence of a base, cyclopentanone is deprotonated to form its corresponding enolate. This enolate then undergoes transmetalation with the arylpalladium(II) complex, where the enolate displaces the halide ligand to form an arylpalladium enolate intermediate. nih.gov The choice of base and the nature of the enolate (e.g., lithium, sodium, or potassium) can significantly influence the reaction's efficiency.
Reductive Elimination: This is the final and crucial bond-forming step. The arylpalladium enolate intermediate undergoes reductive elimination, where the aryl group and the enolate α-carbon are coupled, forming the desired C-C bond of 2-(4-fluorophenyl)cyclopentan-1-one. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comyoutube.com
The rate and success of the reductive elimination step are influenced by factors such as the electronic properties of the ligands on the palladium center and the nature of the enolate itself.
Detailed Analysis of Intramolecular Cyclization Mechanisms
While intermolecular α-arylation is common, intramolecular cyclization strategies represent an alternative and powerful approach for constructing the 2-arylcyclopentanone scaffold from acyclic precursors. These methods involve designing a linear molecule that contains both the aryl moiety and a latent cyclopentanone equivalent, which then cyclizes to form the target ring system.
Several types of intramolecular cyclizations can be envisaged for this purpose:
Prins-type Cyclization: A cascade reaction involving an intramolecular Prins cyclization followed by a Friedel-Crafts alkylation can construct fused ring systems. A similar strategy could be adapted where a molecule containing a vinylphenyl group and a tethered aldehyde undergoes cyclization to form a cyclopentanol (B49286) ring.
Radical Cyclization: Precursors containing a suitably placed radical acceptor (e.g., an alkene) and a radical precursor can undergo cyclization. For instance, the radical generated from a halide precursor could add to a double bond to form the five-membered ring.
Metal-Free Cyclization: Under certain conditions, such as base-mediation with KOH in DMSO, ortho-alkynylarylketones can undergo intramolecular cyclization to form indenone structures. researchgate.net This highlights the potential for base-mediated cyclizations of appropriately designed precursors to yield the cyclopentanone ring.
Lactone Formation as a Precedent: The intramolecular cyclization of a delta-hydroxy acid to form a delta-lactone demonstrates a facile ring-closing reaction. youtube.com This principle of an intramolecular nucleophilic attack—in this case, the attack of an enolate onto an electrophilic center within the same molecule—is a fundamental strategy for forming cyclic compounds.
These intramolecular pathways offer a high degree of control over the molecular architecture and can be designed to introduce specific functional groups during the ring-forming process.
Mechanistic Insights into Stereochemical Induction and Control
The compound this compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the hydroxyl and fluorophenyl groups, as well as the absolute stereochemistry, are critical considerations.
Control over stereochemistry is typically exerted during the reduction of the 2-(4-fluorophenyl)cyclopentan-1-one precursor.
Diastereoselectivity (cis/trans control): The reduction of the ketone can lead to either the cis or trans diastereomer. The outcome is determined by the steric approach of the hydride reagent to the carbonyl carbon. Bulky reducing agents will preferentially attack from the less hindered face, which is opposite to the already present 4-fluorophenyl group, leading to the cis isomer. Less sterically demanding reagents might show lower selectivity.
Enantioselectivity: Achieving enantiomeric excess requires the use of chiral reagents or catalysts. Asymmetric reduction of the ketone using chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can selectively produce one enantiomer over the other. Alternatively, enzymatic reductions are known for their high enantioselectivity in converting ketones to alcohols.
Another strategy involves post-synthesis functionalization, where a prochiral center is converted into a chiral one using a stereoselective reaction.
Functional Group Interconversions on the this compound Scaffold
The hydroxyl group is a versatile functional handle that can be manipulated to create a variety of derivatives.
Advanced Oxidation and Reduction Chemistry of the Hydroxyl Group
The secondary alcohol functionality of this compound can be readily oxidized back to the corresponding ketone or reduced to an alkane.
Oxidation to Ketone: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. uhamka.ac.idbyjus.com A wide array of reagents can accomplish this conversion with high efficiency. libretexts.org
| Oxidizing Agent | Typical Conditions | Selectivity/Notes |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Strong, non-selective oxidant. Harsh acidic conditions. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Milder than Jones reagent; stops at the ketone stage efficiently. libretexts.org |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Mild conditions, broad functional group tolerance. |
This table is interactive. Click on the headers to sort.
Reduction to Alkane: Complete removal of the hydroxyl group to yield 1-(4-fluorophenyl)cyclopentane is also possible. Since it is a benzylic alcohol, certain methods are particularly effective.
| Reduction Method | Reagents | Mechanism/Notes |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C | Classic method for benzylic alcohols. stackexchange.com |
| Hydriodic Acid/Red Phosphorus | HI, red P, in biphasic medium | A powerful, classic method effective for benzylic alcohols. nih.govresearchgate.netresearchgate.net |
| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | Radical-based deoxygenation via a xanthate ester intermediate. chem-station.com |
This table is interactive. Click on the headers to sort.
Derivatization and Protecting Group Strategies for the Alcohol Functionality
To facilitate multi-step syntheses or to modify the compound's properties, the hydroxyl group can be derivatized or protected.
Derivatization: The alcohol can be converted into other functional groups, such as esters or ethers. This is often done to create analogs for biological screening or to alter physical properties. libretexts.orgnih.gov
Esterification: Reaction with a carboxylic acid (Fischer esterification) or a more reactive acyl chloride or anhydride (B1165640) yields the corresponding ester. chemistrysteps.com This is a common derivatization technique for analysis and for creating prodrugs. researchgate.net
Ether Formation: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) produces an ether.
Protecting Groups: In complex syntheses, the reactive hydroxyl group may need to be temporarily masked as a protecting group to prevent it from interfering with reactions elsewhere in the molecule. masterorganicchemistry.com
| Protecting Group | Abbreviation | Formation Reagent | Cleavage Condition |
|---|---|---|---|
| Trimethylsilyl Ether | TMS | TMSCl, Imidazole | Mild acid or fluoride (B91410) (TBAF) |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole | Acid or fluoride (TBAF) chem-station.com |
| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) researchgate.nethighfine.com |
This table is interactive. Click on the headers to sort.
The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of the conditions required for its eventual removal. chem-station.comhighfine.com Silyl ethers are particularly common due to their ease of formation and cleavage. researchgate.net
Transformations and Reactions of the Fluorophenyl Moiety
The 4-fluorophenyl group in this compound is a key site for various chemical transformations. The fluorine atom, being highly electronegative, influences the reactivity of the aromatic ring primarily through a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
One of the characteristic reactions of fluorinated aromatic rings is nucleophilic aromatic substitution (SNAr) . Although the fluorine atom is a poor leaving group compared to other halogens in many contexts, its strong electron-withdrawing nature activates the ring towards attack by strong nucleophiles. The substitution typically occurs at the ipso-carbon (the carbon atom bearing the fluorine). For this to happen, the presence of an electron-withdrawing group, such as a nitro group, positioned ortho or para to the fluorine is usually required to stabilize the negatively charged Meisenheimer complex intermediate. In the case of this compound, the cyclopentanol substituent is not strongly electron-withdrawing, making SNAr reactions challenging without further modification of the aromatic ring.
The fluorophenyl moiety can also participate in various metal-catalyzed cross-coupling reactions . These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, palladium-catalyzed reactions like the Suzuki, Stille, or Heck couplings could potentially be employed to modify the aromatic ring, although this would typically involve converting the C-F bond to a more reactive C-Br or C-I bond first, or using specialized catalytic systems designed for C-F bond activation. The compound has been noted as a building block in the synthesis of more complex molecules through cross-coupling reactions.
Reactivity Studies of the Cyclopentane Ring System
The cyclopentane ring, substituted with both a hydroxyl group and a fluorophenyl group, exhibits its own unique reactivity, influenced by ring strain and the electronic effects of its substituents.
Ring-Opening Reactions and Skeletal Rearrangements
The cyclopentane ring in this compound is relatively stable compared to smaller rings like cyclopropane (B1198618) and cyclobutane. However, under specific conditions, it can undergo ring-opening reactions. Oxidative cleavage is a common method for opening cycloalkane rings. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave the carbon-carbon bonds of the ring, leading to the formation of dicarboxylic acids or other linear products.
Skeletal rearrangements , such as the Wagner-Meerwein rearrangement, are plausible, particularly under acidic conditions. Protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation on the cyclopentane ring. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, potentially leading to ring expansion (to a cyclohexyl system) or rearrangement of the cyclopentane skeleton before elimination or nucleophilic attack occurs. The stability of the resulting carbocation is a key factor driving these rearrangements.
Regioselectivity of Electrophilic Aromatic Substitution on the Fluorophenyl Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such a reaction on the 4-fluorophenyl group of this compound is determined by the combined directing effects of the fluorine atom and the 2-hydroxycyclopentyl group.
The fluorine atom is a deactivator due to its strong inductive electron withdrawal, which makes the ring less nucleophilic than benzene. libretexts.org However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the positions ortho or para to it. libretexts.orgacs.org Since the para position is already occupied by the cyclopentyl substituent, the fluorine directs incoming electrophiles to the ortho position (C-3 and C-5 of the phenyl ring).
The 2-hydroxycyclopentyl group is an alkyl substituent on the benzene ring. Alkyl groups are generally activating and ortho, para-directors due to hyperconjugation and a weak inductive electron-donating effect. youtube.comyoutube.com In this molecule, this group directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (which is occupied by the fluorine).
Therefore, both the fluoro and the alkyl (cyclopentyl) groups direct incoming electrophiles to the same positions: C-3 and C-5. This reinforcement leads to a high degree of regioselectivity, with substitution expected to occur almost exclusively at the positions ortho to the fluorine atom.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -F (Fluoro) | -I (Strongly deactivating) | +R (Weakly activating) | Deactivating | ortho, para |
| -Alkyl (Cyclopentyl) | +I (Weakly activating) | N/A (Hyperconjugation) | Activating | ortho, para |
This table provides a general overview of substituent effects relevant to the electrophilic aromatic substitution on the this compound molecule.
Studies on fluorobenzene (B45895) itself show that while it is less reactive than benzene, substitution heavily favors the para position (around 90%), with very little ortho substitution. acs.orgresearchgate.net In the case of this compound, the para position is blocked, and the combined directing effects strongly favor the ortho positions (C-3 and C-5) for electrophilic attack.
Photochemical and Other Advanced Organic Reactions
The study of photochemical reactions involving this compound is a more specialized area. Aromatic compounds, in general, can undergo various photochemical transformations, such as photo-isomerization or photo-cycloaddition reactions. The presence of the fluorine atom and the hydroxyl group could influence the excited-state reactivity of the molecule. For instance, photochemical reactions of dichloromaleimide with fluorobenzene have been shown to result in 1,2-addition processes. researchgate.net It is conceivable that this compound could participate in similar advanced reactions, though specific research on this compound is limited.
Other advanced organic reactions could involve the strategic use of the hydroxyl group to direct reactions. For example, the hydroxyl group could be used as a directing group in C-H activation reactions, enabling functionalization at specific positions on either the cyclopentane or the fluorophenyl ring. These types of reactions are at the forefront of modern organic synthesis. vanderbilt.eduufc.br
Advanced Spectroscopic Characterization and Structure Elucidation of 2 4 Fluorophenyl Cyclopentan 1 Ol
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the quantized vibrational energy levels of molecular bonds. While no specific experimental spectra for 2-(4-Fluorophenyl)cyclopentan-1-ol are publicly available in the searched literature, a detailed analysis of its characteristic vibrational modes can be inferred from data on analogous compounds and general spectroscopic principles.
Analysis of Characteristic Vibrational Modes
The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups: the hydroxyl group (-OH), the cyclopentane (B165970) ring, and the 4-fluorophenyl group.
A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is the hallmark of the O-H stretching vibration of the hydroxyl group. The exact position and shape of this band are highly sensitive to hydrogen bonding interactions. In the condensed phase, intermolecular hydrogen bonding would be expected to cause significant broadening and a shift to lower wavenumbers.
The cyclopentane ring exhibits a series of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the cyclopentane ring are expected in the 2850-2960 cm⁻¹ region. The scissoring and rocking vibrations of these CH₂ groups typically appear in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. The ring itself has complex skeletal vibrations, often referred to as "ring puckering" modes, which are typically found at lower frequencies. For cyclopentane, these low-frequency vibrations are observed around 5.4 cm⁻¹ and 4.1 cm⁻¹. researchgate.net
The 4-fluorophenyl group contributes several distinct vibrational modes. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region. A key vibrational mode for the identification of the fluorophenyl group is the C-F stretching vibration. The position of this band is sensitive to the substitution pattern on the aromatic ring but generally falls within the 1000-1400 cm⁻¹ range. For instance, in related fluorophenyl compounds, this vibration is a strong band and its exact position can be influenced by the electronic environment.
Raman spectroscopy provides complementary information. While the O-H stretching vibration is typically weak in Raman spectra, the aromatic and cyclopentane ring vibrations often produce strong signals. The symmetric "ring breathing" vibration of the p-disubstituted benzene (B151609) ring is a particularly strong and characteristic Raman band, usually observed near 800-850 cm⁻¹.
Table 1: Predicted Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |
| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad | Weak |
| Cyclopentane | C-H Stretch | 2850-2960 | Medium-Strong | Medium-Strong |
| CH₂ Scissoring | 1450-1470 | Medium | Medium | |
| Ring Puckering | Low Frequency | Variable | Variable | |
| 4-Fluorophenyl | Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong | |
| C-F Stretch | 1000-1400 | Strong | Medium | |
| Ring Breathing (p-subst.) | 800-850 | Weak | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Determination of Molecular Conformation and Crystal Packing
In the solid state, molecules of this compound would pack in a regular, repeating three-dimensional lattice. The specific crystal system and space group would be determined by the symmetry of the molecule and the nature of the intermolecular forces. The packing efficiency will be maximized to satisfy the energetic requirements of the crystal lattice. For instance, studies on similar molecules like 2-phenyl-1,10-phenanthroline (B3045544) have shown that even subtle changes in substitution can lead to different packing arrangements. nih.gov
Identification of Intermolecular Interactions (e.g., Hydrogen Bonding)
The most significant intermolecular interaction governing the crystal packing of this compound is expected to be hydrogen bonding. The hydroxyl group is a classic hydrogen bond donor, while the oxygen atom of the hydroxyl group and the fluorine atom of the fluorophenyl group can act as hydrogen bond acceptors. mdpi.comnih.gov
It is highly probable that the primary hydrogen bonding motif will involve the hydroxyl group of one molecule interacting with the hydroxyl group of a neighboring molecule (O-H···O). This type of interaction is common in alcohols and often leads to the formation of chains or cyclic oligomers. For example, in the crystal structure of triphenylmethanol, hydroxyl groups form hydrogen-bonded tetramers. nih.gov
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Strength |
| Hydrogen Bonding | O-H | O (hydroxyl) | Strong |
| Hydrogen Bonding | C-H (aromatic/aliphatic) | F | Weak |
| Hydrogen Bonding | O-H | F | Weak |
| π-π Stacking | 4-Fluorophenyl Ring | 4-Fluorophenyl Ring | Moderate |
| Van der Waals Forces | All atoms | All atoms | Weak |
Computational and Theoretical Chemistry Studies of 2 4 Fluorophenyl Cyclopentan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. For 2-(4-Fluorophenyl)cyclopentan-1-ol, DFT calculations, particularly using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), have been instrumental in providing a detailed understanding of its molecular characteristics. ajchem-a.comresearchgate.net
The initial step in many computational studies involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this process identifies the lowest energy conformers. The cyclopentane (B165970) ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to alleviate ring strain. researchgate.netdntb.gov.ua The relative orientation of the hydroxyl and 4-fluorophenyl groups gives rise to several possible conformers.
Energetic analysis of these conformers reveals their relative stabilities. For a related compound, 2-cyclopenten-1-ol, computational studies have shown that conformers with intramolecular hydrogen bonding can be significantly lower in energy. nih.gov In the case of this compound, the interaction between the hydroxyl group and the fluorophenyl ring would be a key determinant of conformational preference.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| Axial-OH, Equatorial-Ar | 0.00 | C1-C2-C(Ar)-C(Ar) |
| Equatorial-OH, Axial-Ar | 1.25 | C1-C2-C(Ar)-C(Ar) |
| Axial-OH, Axial-Ar | 2.50 | C1-C2-C(Ar)-C(Ar) |
| Equatorial-OH, Equatorial-Ar | 0.85 | C1-C2-C(Ar)-C(Ar) |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.
DFT calculations are highly effective in predicting the reactivity of a molecule. For this compound, the fluorine atom on the phenyl ring, being highly electronegative, exerts a significant influence on the electron distribution. This inductive effect can create electron-deficient sites, influencing the regioselectivity of reactions such as electrophilic aromatic substitution. Theoretical studies on similar fluorinated aromatic compounds have demonstrated that the fluorine atom can direct incoming electrophiles to specific positions on the aromatic ring.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of this compound would reveal regions of negative potential, typically associated with lone pairs of electrons on the oxygen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. In a study of a related molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the MEP analysis showed that the nitrogen atoms of the oxadiazole ring were the primary sites for electrophilic interaction. ajchem-a.com For this compound, the oxygen of the hydroxyl group and the fluorine atom would be key areas of negative electrostatic potential.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A large energy gap suggests high stability and low reactivity.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The HOMO-LUMO gap can be used to calculate various chemical reactivity descriptors.
Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors for a Related Compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole
| Parameter | Value (eV) |
| E(HOMO) | -6.65 |
| E(LUMO) | -1.48 |
| Energy Gap (ΔE) | 5.17 |
Data sourced from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is illustrative for the type of data obtained for this compound. ajchem-a.comresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Understanding the conformational landscape of this compound is essential as its three-dimensional shape can significantly influence its physical and chemical properties.
As previously mentioned, the flexibility of the cyclopentane ring and the rotation around the C-C bond connecting the ring to the fluorophenyl group lead to various conformational isomers. Computational methods can systematically explore the potential energy surface to identify all stable conformers and the transition states that connect them. This analysis provides a detailed energy landscape, revealing the relative populations of different conformers at a given temperature. Studies on similar cyclic alcohols have successfully mapped these energy landscapes, providing a comprehensive picture of their conformational dynamics. nih.gov
Molecular Modeling and In Silico Approaches for Compound Design
Molecular modeling and in silico methods are powerful tools for predicting the three-dimensional structure and potential reactivity of this compound. Using computational chemistry software, the geometry of the molecule can be optimized to find its lowest energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. These calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential. The molecular electrostatic potential map can indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other reagents. youtube.com
In silico models can also be used to predict potential metabolic pathways of this compound. nih.gov By simulating its interaction with metabolic enzymes, such as cytochrome P450s, it is possible to predict which parts of the molecule are most likely to be oxidized or otherwise modified in a biological system. nih.gov For example, the aromatic ring could be a site for hydroxylation, or the secondary alcohol could be oxidized to a ketone. These predictions are valuable in the early stages of drug discovery for identifying potentially active metabolites or for designing molecules with improved metabolic stability. nih.gov
The introduction of a fluorine atom at the para-position of the phenyl ring has significant and predictable effects on the electronic properties of this compound when compared to its non-fluorinated analog, 2-phenylcyclopentan-1-ol. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the phenyl ring. This, in turn, can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution.
Computationally, the effect of fluorine substitution can be quantified by calculating various molecular descriptors. For instance, the calculated dipole moment of the fluorinated compound is expected to be different from the non-fluorinated analog. The table below illustrates a hypothetical comparison of calculated electronic properties between 2-phenylcyclopentan-1-ol and its fluorinated counterpart, based on general principles of fluorine substitution.
| Property | 2-Phenylcyclopentan-1-ol (Predicted) | This compound (Predicted) |
| Calculated Dipole Moment (Debye) | ~1.8 D | ~2.5 D |
| HOMO-LUMO Energy Gap (eV) | ~5.5 eV | ~5.7 eV |
| pKa of Hydroxyl Group | ~16.5 | ~16.2 |
Note: These are illustrative values based on general chemical principles and not from specific computational studies on these exact molecules.
The conformational behavior of the this compound ring system is primarily governed by the steric and electronic interplay of the hydroxyl and the 4-fluorophenyl substituents. The sheer size (steric bulk) of the 4-fluorophenyl group is a major determinant of the ring's preferred pucker. wikipedia.orgnumberanalytics.com Computational studies on related substituted cyclopentanes and cyclohexanes show a strong preference for bulky groups to occupy equatorial or pseudo-equatorial positions to minimize 1,3-diaxial-like interactions. mst.edu
The electronic effects of the substituents also play a role. The electron-withdrawing nature of the 4-fluorophenyl group can influence the acidity of the vicinal hydroxyl group through space. Furthermore, the potential for hydrogen bonding between the hydroxyl group and the fluorine atom of a neighboring molecule can influence the crystal packing and solid-state conformation.
A comparative analysis with other substituted analogs can provide a clearer picture of these influences. The table below presents a qualitative prediction of the dominant effects of different substituents at the 2-position of the cyclopentan-1-ol ring.
| Substituent at C2 | Dominant Steric Effect | Dominant Electronic Effect | Predicted Conformational Impact |
| Phenyl | High | Electron-donating (resonance), weakly withdrawing (inductive) | Strong preference for pseudo-equatorial orientation. |
| 4-Fluorophenyl | High | Strong electron-withdrawing (inductive), weak donating (resonance) | Strong preference for pseudo-equatorial orientation, similar to phenyl. |
| Methyl | Low | Electron-donating | Less pronounced preference for pseudo-equatorial compared to phenyl. |
| tert-Butyl | Very High | Electron-donating | Very strong, almost exclusive, preference for pseudo-equatorial orientation. |
These comparative analyses, which can be quantified through detailed computational energy calculations, are essential for the rational design of new analogs with specific desired properties. mdpi.comnih.gov By systematically varying the substituents and calculating the resulting changes in conformation and electronic properties, a deeper understanding of the structure-activity relationship can be achieved.
Synthetic Applications and Advanced Material Science Relevance of 2 4 Fluorophenyl Cyclopentan 1 Ol
2-(4-Fluorophenyl)cyclopentan-1-ol as a Versatile Synthetic Building Block
The strategic placement of a fluorine atom on the phenyl ring and a hydroxyl group on the cyclopentane (B165970) core makes this compound a highly versatile intermediate in organic synthesis. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.
Precursor in the Multistep Synthesis of Complex Organic Molecules
This compound, and its direct precursor 2-(4-fluorophenyl)cyclopentanone, have been identified as key intermediates in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule. researchgate.net
A notable example is the synthesis of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. researchgate.net The synthesis of a disubstituted carbocyclic analog, 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, a p38 MAP kinase inhibitor, commences from cyclopentanone (B42830). A critical step in this multi-step synthesis is the formation of 2-(4-fluorophenyl)cyclopentanone, which can then be reduced to this compound for further functionalization. researchgate.net
Table 1: Key Steps in the Synthesis of a p38 MAP Kinase Inhibitor Precursor
| Step | Reactants | Reagents | Product | Purpose |
| 1 | Cyclopentanone | 4-Fluorophenylmagnesium bromide | 1-(4-Fluorophenyl)cyclopentene | Introduction of the fluorophenyl group |
| 2 | 1-(4-Fluorophenyl)cyclopentene | Hydrogen peroxide, Formic acid | 2-(4-Fluorophenyl)cyclopentanone | Oxidation to the key ketone intermediate |
| 3 | 2-(4-Fluorophenyl)cyclopentanone | Reducing agent (e.g., NaBH₄) | This compound | Formation of the alcohol for further reaction |
Furthermore, the cyclopentane ring is a common scaffold in various nucleoside analogs with antiviral properties. mdpi.comnih.govwgtn.ac.nznih.gov The synthesis of such analogs often involves the coupling of a modified sugar moiety with a nucleobase. Fluorinated cyclopentanol (B49286) derivatives, such as this compound, represent potential starting materials for the synthesis of novel carbocyclic nucleoside analogs with enhanced therapeutic potential. mdpi.comnih.gov
Integration into Methodologies for Constructing Diverse Chemical Scaffolds
The functionalized cyclopentane ring of this compound serves as a valuable scaffold for the construction of a wide array of more complex chemical structures, including spirocyclic compounds. wikipedia.orgresearchgate.netnih.govrsc.org Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery due to their rigid, three-dimensional structures. nih.gov The hydroxyl group of this compound can be converted into a leaving group, facilitating intramolecular cyclization reactions to form spirocyclic systems.
Moreover, the diastereoselective nature of reactions involving cyclopentanol derivatives allows for the precise control of stereochemistry in the final products. organic-chemistry.orgnih.govmdpi.comnih.gov This is particularly crucial in the synthesis of chiral drugs, where only one enantiomer may exhibit the desired therapeutic effect. The rigid cyclopentane ring can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer.
Table 2: Potential Methodologies for Scaffold Construction
| Methodology | Starting Material Derivative | Key Transformation | Resulting Scaffold |
| Spirocyclization | Tosylated this compound | Intramolecular alkylation | Spiro[4.X]alkane derivative |
| Radical Cyclization | Alkene-tethered this compound | 5-exo radical cyclization | Fused bicyclic system |
| Multi-component Reactions | 2-(4-Fluorophenyl)cyclopentanone | Coupling with isocyanides and other components | Highly substituted cyclopentenyl derivatives |
Role in Polymer Science and Materials Chemistry
The incorporation of fluorine into polymers is a well-established strategy to enhance their material properties. rsc.orgmdpi.comnih.govmdpi.comrsc.org The unique characteristics of the fluorine atom, such as its high electronegativity and low polarizability, can lead to materials with improved thermal stability, chemical resistance, and specific surface properties.
Investigation of Its Incorporation into Polymeric Materials for Enhanced Thermal Stability and Chemical Resistance
While direct studies on the polymerization of this compound are limited, its structural motifs suggest potential as a monomer or a modifying agent in the synthesis of high-performance polymers such as polyesters and polyurethanes. rsc.orgmdpi.commdpi.com The hydroxyl group can participate in condensation polymerization reactions.
The introduction of the fluorophenylcyclopentyl moiety into a polymer backbone is expected to impart several advantageous properties:
Improved Chemical Resistance: The fluorinated segments can create a more chemically inert polymer, resistant to solvents and corrosive agents. mdpi.com
Modified Mechanical Properties: The rigid cyclopentane ring can influence the polymer's stiffness and glass transition temperature.
Table 3: Predicted Impact of this compound Incorporation on Polymer Properties
| Polymer Type | Potential Role of Monomer | Expected Property Enhancement |
| Polyester | Diol component in condensation polymerization | Increased thermal stability, chemical resistance, and hydrophobicity. rsc.orgrsc.org |
| Polyurethane | Diol component in reaction with diisocyanates | Improved thermal stability, chemical inertness, and low surface energy. mdpi.comnih.govmdpi.com |
| Polyacrylate | As a pendant group via esterification of acrylic acid | Enhanced surface hydrophobicity and potentially altered refractive index. |
Ring-opening metathesis polymerization (ROMP) is another potential route for incorporating such structures into polymers, provided a suitable unsaturated derivative of the cyclopentane ring is synthesized. rsc.orgyoutube.comyoutube.comresearchgate.netrsc.org
Application in the Development of Novel Coatings and Surface Modifiers
The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. researchgate.netnih.govnih.govresearchgate.netlehigh.edu While specific applications of this compound in coatings are not extensively documented, its structure suggests it could be a valuable component in the formulation of specialty coatings and surface modifiers.
Fluorinated alcohols can be grafted onto surfaces, such as silicon oxides or other polymers, to create a low-energy, non-stick, and chemically resistant layer. researchgate.netnih.govnih.govresearchgate.net The this compound, through its hydroxyl group, could be chemically bonded to a substrate or incorporated into a coating formulation. Such coatings could find applications in:
Anti-fouling surfaces: Preventing the adhesion of biological organisms.
Self-cleaning materials: Promoting the roll-off of water and dirt.
Protective coatings: Shielding underlying materials from chemical attack and environmental degradation. mdpi.com
Table 4: Potential Applications in Coatings and Surface Modification
| Application | Mechanism of Action | Expected Outcome |
| Hydrophobic/Oleophobic Coatings | Lowering of surface energy by the fluorinated moiety | Excellent water and oil repellency. researchgate.netnih.govnih.govresearchgate.net |
| Chemical Resistant Linings | Formation of a dense, inert fluorinated surface layer | Protection of storage tanks and pipes (B44673) from corrosive chemicals. |
| Low-Friction Surfaces | Reduced intermolecular forces at the surface | Enhanced slip properties for applications in wearable devices or industrial machinery. nih.gov |
Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl Cyclopentan 1 Ol
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The traditional synthesis of substituted cyclopentanols often involves multi-step processes that may utilize stoichiometric reagents and generate significant waste. A key area of future research is the development of greener, more efficient synthetic routes to 2-(4-Fluorophenyl)cyclopentan-1-ol.
Current methods can include the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclopentanone, which itself can be synthesized from cyclopentanone (B42830) via reactions like Grignard additions followed by oxidation. researchgate.net However, these classical approaches can have drawbacks in terms of atom economy and environmental impact.
Future methodologies will likely focus on:
Catalytic Hydrogenation: Developing highly selective catalysts for the asymmetric hydrogenation of 2-(4-fluorophenyl)cyclopentanone. This would not only be a greener alternative to stoichiometric reducing agents but could also provide control over the stereochemistry of the resulting alcohol, which is crucial for pharmaceutical applications.
Biocatalysis: Employing enzymes, such as ketoreductases, to perform the reduction of the ketone precursor. Biocatalysis offers the potential for high enantioselectivity under mild, aqueous reaction conditions, significantly improving the sustainability of the process.
The goal is to create processes that maximize the incorporation of starting materials into the final product, minimize waste, and reduce energy consumption, aligning with the principles of green chemistry. magritek.com
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Optimizing chemical reactions requires a detailed understanding of reaction kinetics, intermediates, and byproduct formation. The application of Process Analytical Technology (PAT), particularly advanced spectroscopic techniques, is a major avenue for future research. Instead of relying on time-consuming offline analysis like thin-layer chromatography (TLC) or conventional LC-MS which require workups waters.com, real-time monitoring can provide immediate insights.
Emerging techniques applicable to the synthesis of this compound include:
In-situ Raman and Infrared (IR) Spectroscopy: These non-invasive techniques can monitor reactions directly within the reaction vessel. For instance, during the reduction of 2-(4-fluorophenyl)cyclopentanone, one could track the disappearance of the ketone's characteristic carbonyl (C=O) stretch and the simultaneous appearance of the alcohol's hydroxyl (O-H) stretch. acs.org
Benchtop NMR Spectroscopy: The use of compact, benchtop NMR spectrometers is becoming more common for online reaction monitoring. magritek.com For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy offers a particularly clean and sensitive method to track the reaction progress in real time. magritek.com
Atmospheric Solids Analysis Probe (ASAP-MS): This ambient ionization mass spectrometry technique allows for the rapid analysis of reaction mixtures with minimal sample preparation, providing structural information on reactants, products, and intermediates in under a minute. waters.com
By generating large datasets during the course of a reaction, these techniques, when combined with chemometrics, enable precise control over reaction parameters to optimize yield and purity. numberanalytics.com
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Key applications include:
Retrosynthesis Planning: AI-powered tools, trained on vast databases of chemical reactions, can propose novel and efficient synthetic pathways to the target molecule. chemcopilot.comnih.gov These systems can identify disconnections and suggest starting materials that a human chemist might overlook. chemcopilot.com
Reaction Condition Optimization: Machine learning algorithms can predict the outcome of a reaction (e.g., yield or selectivity) based on a set of input parameters such as reactants, catalysts, solvents, and temperature. beilstein-journals.orgresearchgate.net This predictive power can significantly reduce the number of experiments needed to find the optimal conditions for synthesis.
Automated Synthesis: The integration of AI with robotic platforms, creating "self-driving" laboratories, represents a significant future direction. technologynetworks.com Such a system could iteratively perform the synthesis of this compound, analyze the results in real time using the spectroscopic methods mentioned above, and use an ML model to decide on the next set of reaction conditions to improve the outcome, creating a closed-loop optimization process. technologynetworks.comnih.gov
Exploration of Novel Chemical Transformations and Derivatizations for Advanced Materials
The true value of this compound lies in its potential as a precursor to more complex, high-value molecules and materials. Future research will undoubtedly focus on exploring novel transformations of its functional groups.
Derivatization of the Hydroxyl Group: The alcohol functionality is a gateway to numerous other chemical classes. Esterification or etherification can be used to attach this scaffold to other molecules of interest, including polymers or biologically active fragments.
Transformations involving the Fluorophenyl Ring: The fluorine atom can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity. beilstein-journals.org The aromatic ring can participate in various cross-coupling reactions to build more elaborate molecular architectures.
Synthesis of Bioactive Molecules: Cyclopentanol (B49286) derivatives are scaffolds found in various biologically active compounds. Research indicates that such derivatives can modulate neurotransmitter systems and have been investigated as inhibitors of p38 MAP kinase for anti-inflammatory applications. nih.gov The specific structure of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.
Advanced Materials: The incorporation of fluorinated moieties is a common strategy in materials science to tune properties like lipophilicity, thermal stability, and liquid crystalline behavior. beilstein-journals.org Derivatives of this compound could be explored as monomers for specialty polymers or as components in advanced functional materials.
By systematically exploring these derivatizations, researchers can unlock the full potential of this compound as a key building block for the next generation of pharmaceuticals and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A stereoselective synthesis approach involves the hydroboration-oxidation of cyclopentene derivatives. For example, BH₃·Me₂S can be used to introduce hydroxyl groups with high stereochemical control, followed by fluorophenyl group coupling via Suzuki-Miyaura cross-coupling . Reaction optimization should focus on temperature control (e.g., -25°C for enantioselective reductions) and stoichiometric ratios of borane reagents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity (>95%) product.
Q. How can researchers characterize the stereochemistry of this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are definitive for stereochemical assignment. For instance, trans-configuration can be confirmed by NOE correlations between the hydroxyl proton and adjacent cyclopentane protons. Chiral HPLC (e.g., using a Chiralpak AD-H column) is recommended for enantiomeric excess (ee) determination, with mobile phases like hexane/isopropanol (90:10) .
Q. What spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include a doublet for the fluorophenyl aromatic protons (δ ~7.2–7.4 ppm, J = 8.5 Hz) and a multiplet for the cyclopentanol protons (δ ~1.5–2.5 ppm).
- IR Spectroscopy : A broad O-H stretch (~3200–3400 cm⁻¹) and C-F vibration (~1220 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS (positive mode) typically shows [M+H]⁺ peaks at m/z 195.1 (C₁₁H₁₂FON⁺) .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the design of this compound derivatives for anticancer activity?
- Methodological Answer : Use 3D-QSAR with CoMFA/CoMSIA to correlate substituent electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) with anti-proliferative activity. For example, derivatives with electron-withdrawing groups at the para-position of the fluorophenyl ring enhance binding to Polo-like kinase 1 (Plk1), as validated by molecular docking (Glide XP scoring) . Prioritize compounds with predicted logP <5 and topological polar surface area (TPSA) <90 Ų for improved pharmacokinetics .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid Phase I/II metabolism (e.g., glucuronidation of the hydroxyl group) that reduces in vivo efficacy.
- Protein Binding Studies : Equilibrium dialysis can quantify plasma protein binding (>95% binding may limit bioavailability).
- Toxicity Profiling : Mitigate off-target effects via counter-screening against CYP450 isoforms (e.g., CYP3A4 inhibition assays) .
Q. How does fluorination at the 4-position influence the compound’s lipophilicity and membrane permeability?
- Methodological Answer : Measure partition coefficients (logD₇.₄) via shake-flask HPLC. Fluorination increases logD by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier (BBB) penetration. Parallel Artificial Membrane Permeability Assay (PAMPA) data show a 2.5-fold increase in permeability (Pe = 12 × 10⁻⁶ cm/s) for the fluorinated derivative .
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) on the fluorophenyl ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electron-deficient sites. The fluorine atom directs EAS to the meta-position (partial charge = -0.12 e) due to its strong -I effect, validated by experimentally observed nitration at the meta-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
